7-Acetyl vs. 4-Acetyl Regioisomer Comparison
Ethanone, 1-(4-chloro-7-quinolinyl)- places the acetyl group at C7, distal to the endocyclic nitrogen, whereas its regioisomer 1-(7-chloroquinolin-4-yl)ethanone (CAS 89770-25-2) positions the acetyl at C4. This positional difference significantly impacts calculated physicochemical properties and synthetic utility. The C7 isomer exhibits a topological polar surface area (TPSA) of 29.96 Ų and a predicted LogP of 3.09, reflecting moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted library design . In contrast, the C4-isomer displays a higher TPSA (≈43 Ų, estimated) due to the proximity of the carbonyl to the pyridine nitrogen, which alters its hydrogen-bond acceptor profile and may reduce membrane permeability. From a synthetic standpoint, the C7-acetyl isomer is amenable to regioselective metalation at C2 or C8 using mixed lithium-magnesium amide bases, as demonstrated for 7-chloroquinoline derivatives, enabling further diversification without acetyl group interference [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 29.96 Ų; LogP = 3.09 |
| Comparator Or Baseline | 1-(7-chloroquinolin-4-yl)ethanone (CAS 89770-25-2): TPSA ≈ 43 Ų (estimated); 4,7-dichloroquinoline: TPSA = 12.89 Ų; LogP = 3.39 |
| Quantified Difference | ΔTPSA ≈ 13 Ų (target vs. 4-acetyl regioisomer); ΔLogP = -0.30 vs. 4,7-dichloroquinoline |
| Conditions | Calculated using standard molecular descriptors (Leyan vendor datasheet; PubChem predicted properties) |
Why This Matters
The distinct TPSA and LogP values differentiate procurement: the C7-acetyl isomer offers an intermediate polarity profile that balances reactivity and permeability, making it preferable for fragment-based library design where both CNS exposure and synthetic tractability are required.
- [1] Murie, V. E.; Nishimura, R. H. V.; Rolim, L. A.; et al. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. J. Org. Chem. 2018, 83 (2), 1046-1060. View Source
